1-(4-Indol-1-ylbutyl)indole
Overview
Description
1-(4-Indol-1-ylbutyl)indole is a synthetic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indoles are significant due to their wide-ranging biological activities and presence in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-(4-Indol-1-ylbutyl)indole typically involves the use of palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes a palladium(II) acetate catalyst, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in dimethylformamide (DMF) at elevated temperatures . This method allows for the formation of the indole ring with high regioselectivity and yield.
Industrial production methods often involve similar catalytic processes but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
1-(4-Indol-1-ylbutyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-diones, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1-(4-Indol-1-ylbutyl)indole has numerous applications in scientific research:
Biology: The compound is studied for its role in biological processes, including its interaction with proteins and enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Indol-1-ylbutyl)indole involves its interaction with various molecular targets, including enzymes and receptors. The indole ring system allows for high-affinity binding to multiple receptors, which can modulate biological pathways . For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
1-(4-Indol-1-ylbutyl)indole can be compared to other indole derivatives such as:
Tryptophan: An essential amino acid with a similar indole structure, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
The uniqueness of this compound lies in its synthetic versatility and potential for modification, allowing for the creation of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
1-(4-indol-1-ylbutyl)indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-9-19-17(7-1)11-15-21(19)13-5-6-14-22-16-12-18-8-2-4-10-20(18)22/h1-4,7-12,15-16H,5-6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCVCIPYHQQPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCN3C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311562 | |
Record name | 1-(4-indol-1-ylbutyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94545-16-1 | |
Record name | NSC243874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-indol-1-ylbutyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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